An In-depth Technical Guide to the Chemical Properties and Reactivity of Fluorotrimethylsilane
An In-depth Technical Guide to the Chemical Properties and Reactivity of Fluorotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorotrimethylsilane (TMSF), with the chemical formula (CH₃)₃SiF, is a versatile organosilicon compound.[1] Also known as trimethylfluorosilane or trimethylsilyl (B98337) fluoride (B91410), it is a colorless, liquefied gas with a pungent odor.[2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, with a focus on its applications in scientific research and development. Its unique balance of reactivity and stability makes it a valuable reagent in various chemical transformations.[1]
Chemical and Physical Properties
Fluorotrimethylsilane is an extremely flammable liquid and vapor.[2] It is a gas under pressure and may explode if heated.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₉FSi |
| Molecular Weight | 92.19 g/mol [1] |
| Melting Point | -74 °C[4][5][6] |
| Boiling Point | 16-18 °C[4][5][6][7] |
| Density | 0.793 g/mL at 25 °C[5] |
| Vapor Pressure | 1044.0 mmHg at 25°C[4] |
| Flash Point | -30 °C (-22 °F) - closed cup |
| CAS Number | 420-56-4[1][2] |
| InChI Key | CTIKAHQFRQTTAY-UHFFFAOYSA-N[1] |
| SMILES | C--INVALID-LINK--(C)F[1] |
Spectroscopic Data
The spectroscopic properties of fluorotrimethylsilane are well-characterized, providing essential tools for its identification and for monitoring its reactions.
NMR Spectroscopy
High-resolution ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra have been recorded for fluorotrimethylsilane.[8] It is also used as a common internal standard in ¹⁹F NMR spectroscopy due to its strong and well-referenced fluorine signal.[1]
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ¹H | ~0.27 ppm | Quartet | |
| ¹³C | Not specified | Not specified | |
| ¹⁹F | ~ -158 ppm | Decet | |
| ²⁹Si | Not specified | Not specified |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry
The mass spectrum of fluorotrimethylsilane is available through the NIST/EPA/NIH Mass Spectral Library.[9] The top peak in its GC-MS analysis is observed at m/z 77.[2]
Infrared (IR) Spectroscopy
The IR spectrum of fluorotrimethylsilane shows characteristic absorption bands corresponding to its molecular vibrations. While specific peak assignments are not detailed in the provided results, the Si-F and C-H stretching and bending vibrations are expected to be prominent features.
Reactivity and Reaction Mechanisms
Fluorotrimethylsilane exhibits a range of reactivities, primarily centered around the polarized silicon-fluorine bond. It is known to act as both a silylating agent and a mild fluorinating agent.[1][3]
Silylation Reactions
As a silylating agent, fluorotrimethylsilane introduces a trimethylsilyl (TMS) group into organic molecules.[1] This is a common strategy for protecting functional groups, increasing the volatility of analytes for techniques like gas chromatography, and modifying the reactivity of molecules.[1] The general workflow for silylation is depicted below.
Caption: General workflow for silylation using Fluorotrimethylsilane.
Fluorination Reactions
Fluorotrimethylsilane can also serve as a mild source of fluoride for introducing fluorine atoms into organic molecules.[1][3] This is particularly useful in the synthesis of fluorinated compounds for pharmaceutical and materials science applications, as fluorine substitution can significantly alter a molecule's properties.[1][3]
Caption: General workflow for fluorination using Fluorotrimethylsilane.
Reactivity with Nucleophiles and Electrophiles
The reactivity of fluorotrimethylsilane is characterized by its interactions with both nucleophiles and electrophiles. It exhibits strong Lewis acidity, making it an effective reagent in various chemical transformations.[1] Nucleophilic attack typically occurs at the silicon atom, leading to the formation of other silicon-containing compounds.[1]
Caption: Overview of Fluorotrimethylsilane's reactivity with nucleophiles and electrophiles.
Experimental Protocols
Detailed experimental protocols are crucial for the safe and effective use of fluorotrimethylsilane. Below are generalized procedures for its common applications.
General Silylation of an Alcohol
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Addition of Base: Add a slight excess (1.1-1.5 equivalents) of a base, such as triethylamine (B128534) or pyridine, to the solution.
-
Addition of TMSF: Cool the mixture to 0 °C and slowly add fluorotrimethylsilane (1.1-1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting trimethylsilyl ether by distillation or column chromatography.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Materials: Fluorotrimethylsilane, deuterated chloroform (B151607) (CDCl₃) of high purity (≥99.8 atom % D), and a high-precision 5 mm NMR tube.[10]
-
Procedure: In a dry environment (e.g., a glovebox), add approximately 0.5 mL of CDCl₃ to the NMR tube. Add a small, accurately measured amount of fluorotrimethylsilane.
-
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher.
-
Temperature: 298 K (25 °C).[10]
-
Pulse Program: Standard single-pulse experiment.[10]
-
Number of Scans: 8 to 16.[10]
-
Relaxation Delay (d1): 1-2 seconds.[10]
-
Acquisition Time (aq): 2-4 seconds.[10]
-
Referencing: Calibrate the spectrum using the residual CHCl₃ signal at 7.26 ppm.[10]
-
-
¹⁹F NMR Spectroscopy:
-
Spectrometer Frequency: Corresponding fluorine frequency for the instrument (e.g., 376 MHz for a 400 MHz ¹H instrument).[10]
-
Decoupling: Proton-decoupled for a singlet, or non-decoupled to observe the decet.[10]
-
Number of Scans: 16 to 64.[10]
-
Relaxation Delay (d1): 2-5 seconds.[10]
-
Acquisition Time (aq): 1-2 seconds.[10]
-
Referencing: Use an external or internal standard of CFCl₃ at 0.00 ppm.[10]
-
Safety and Handling
Fluorotrimethylsilane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: It is an extremely flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[11]
-
Reactivity: It reacts with moisture and strong oxidizing agents.[1] It hydrolyzes in the presence of water to produce hydrofluoric acid and silanol (B1196071) compounds.[1][2]
-
Health Hazards: It causes skin and serious eye irritation.[1][2] Inhalation may cause respiratory irritation.[1][2] It is a dermatotoxin, causing skin burns, and a toxic pneumonitis agent.[2]
-
Personal Protective Equipment (PPE): Handle with appropriate PPE, including chemical worker's goggles, gloves (rubber, neoprene, or nitrile), and a face shield.[1][7] Do not wear contact lenses.[7]
-
Storage and Handling: Store in cylinders in a dry, cool, well-ventilated area.[7][12] Protect from sunlight and do not expose to temperatures exceeding 50 °C.[12] Do not store in glass containers.[12]
Applications
Fluorotrimethylsilane has several important applications in scientific research and industry:
-
Organic Synthesis: It serves as a reagent for introducing fluorine into organic molecules, which can enhance their pharmacological properties.[1]
-
Material Science: The compound is used in the development of silicone-based materials that require enhanced thermal stability and chemical resistance.[1]
-
Analytical Chemistry: It is used as a reference standard in nuclear magnetic resonance spectroscopy due to its well-defined chemical shifts.[1]
-
Semiconductor Industry: It is used as a reactive gas in the semiconductor industry for depositing thin films.[3]
-
Chemical Vapor Deposition (CVD): It is a precursor in CVD for the deposition of thin films of silicon nitride (SiN) and silicon oxynitride (SiON) materials.[1]
References
- 1. Buy Fluorotrimethylsilane | 420-56-4 [smolecule.com]
- 2. Fluorotrimethylsilane | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Fluoro(trimethyl)silane | CAS#:420-56-4 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. fluorotrimethylsilane [chemister.ru]
- 7. gelest.com [gelest.com]
- 8. High Resolution NMR Spectra of Fluorotrimethylsilane: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Trimethylsilyl fluoride [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
